molecular formula C18H21ClN2O4S2 B2718046 1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946374-47-6

1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2718046
M. Wt: 428.95
InChI Key: ADTKYDXJIMOILY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions needed for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Formation and Reaction of N-Acyl- and N-Methanesulfonyl Compounds : Oxidation of N-acyl- and N-methanesulfonyl tetrahydroisoquinolinols with lead tetraacetate in dichloromethane produces compounds with potential applications in synthetic chemistry, showcasing the reactivity of similar structures for generating a variety of chemical products through selective oxidation processes (Hoshino et al., 2001).

  • Structural Analysis of Methanesulfonamides : Studies on the conformation and hydrogen bonding of methanesulfonamide compounds, including those with chlorophenyl groups, provide insights into their structural properties which could be relevant for designing molecules with desired biological activities (Gowda et al., 2007).

  • Inhibition Mechanisms of Enzymes : Research into methanesulfonyl derivatives as inhibitors of enzymes, such as acetylcholinesterase, reveals their potential utility in studying enzyme mechanisms and designing therapeutic agents (Kitz & Wilson, 1963).

  • Pharmacological Applications : The synthesis and evaluation of methanesulfonamides and related compounds for antibacterial properties suggest their applicability in developing new antimicrobial agents. For instance, compounds have been identified with potent activities, highlighting the role of sulfonamide derivatives in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

  • Molecular Interaction and Drug Design : Studies on the crystal structure of methanesulfonamide derivatives, including those with chlorophenyl groups, contribute to understanding the molecular interactions that govern their biological activities. This knowledge is instrumental in drug design and the development of new therapeutic agents (Gowda et al., 2007).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also look at how to handle and store the compound safely.


Future Directions

This would involve looking at potential future research directions. For example, if the compound is a drug, this could involve looking at potential new therapeutic uses.


Please note that this is a general guide and the specific details would depend on the particular compound. For a specific compound like “1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide”, you would need to consult the scientific literature or databases for information. If the compound is novel or less-studied, it may be necessary to conduct original research to obtain this information.


properties

IUPAC Name

1-(2-chlorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-11-5-7-14-9-10-16(12-18(14)21)20-26(22,23)13-15-6-3-4-8-17(15)19/h3-4,6,8-10,12,20H,2,5,7,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKYDXJIMOILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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